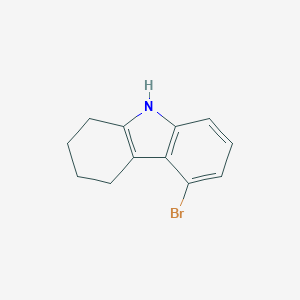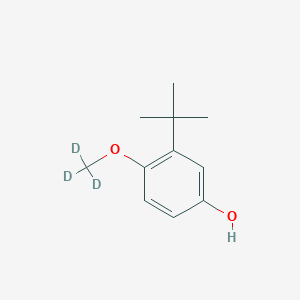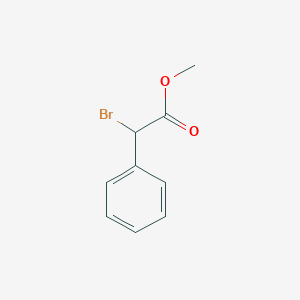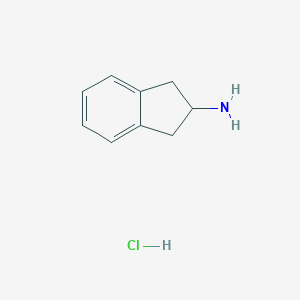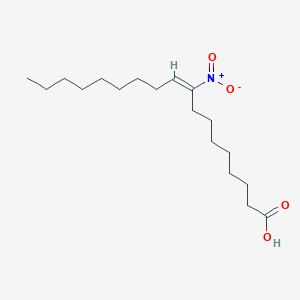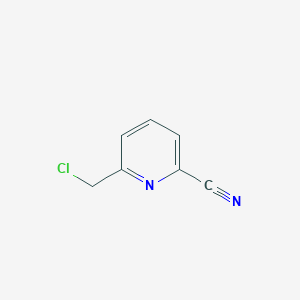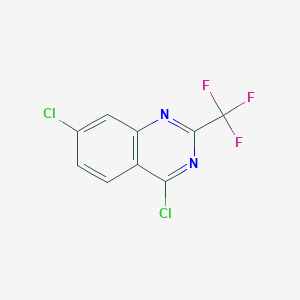
4,7-Dichloro-2-(trifluoromethyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dichloro-2-(trifluoromethyl)quinazoline is a chemical compound with the molecular formula C10H5Cl2F3N2. It is a heterocyclic aromatic organic compound that has gained significant attention in the field of scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4,7-Dichloro-2-(trifluoromethyl)quinazoline involves the inhibition of specific enzymes and receptors in the body. The compound binds to the active site of these targets, preventing them from carrying out their normal functions. This leads to a range of biochemical and physiological effects, which we will discuss in the next section.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4,7-Dichloro-2-(trifluoromethyl)quinazoline are dependent on the specific targets that it inhibits. For example, inhibition of protein kinases can lead to the suppression of cell growth and proliferation, while inhibition of epidermal growth factor receptors can lead to the inhibition of cancer cell growth. The compound has also been shown to exhibit anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4,7-Dichloro-2-(trifluoromethyl)quinazoline for lab experiments is its potent inhibitory activity against a range of targets. This makes it a useful tool for studying the role of these targets in various biological processes. However, one limitation of the compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 4,7-Dichloro-2-(trifluoromethyl)quinazoline. One area of interest is the development of new drugs based on the compound for the treatment of various diseases. Another direction is the study of the compound's potential as a tool for studying the role of specific enzymes and receptors in biological processes. Finally, there is a need for further research into the safety and toxicity of the compound, particularly in relation to its potential use in humans.
Conclusion
In conclusion, 4,7-Dichloro-2-(trifluoromethyl)quinazoline is a promising compound with significant potential for use in scientific research. Its potent inhibitory activity against a range of targets makes it a useful tool for studying various biological processes, and its potential applications in the development of new drugs make it an area of interest for medicinal chemists. However, further research is needed to fully understand the compound's mechanism of action, as well as its safety and toxicity.
Synthesemethoden
The synthesis method of 4,7-Dichloro-2-(trifluoromethyl)quinazoline involves the reaction of 2-amino-4,7-dichloroquinoline and trifluoroacetic anhydride in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and produces a white solid which is then recrystallized to obtain the pure compound. The yield of the reaction is typically around 70%.
Wissenschaftliche Forschungsanwendungen
4,7-Dichloro-2-(trifluoromethyl)quinazoline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a range of enzymes and receptors, including protein kinases, tyrosine kinases, and epidermal growth factor receptors. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Eigenschaften
CAS-Nummer |
147972-25-6 |
|---|---|
Produktname |
4,7-Dichloro-2-(trifluoromethyl)quinazoline |
Molekularformel |
C9H3Cl2F3N2 |
Molekulargewicht |
267.03 g/mol |
IUPAC-Name |
4,7-dichloro-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H3Cl2F3N2/c10-4-1-2-5-6(3-4)15-8(9(12,13)14)16-7(5)11/h1-3H |
InChI-Schlüssel |
VOLWFALKXYRXFH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)N=C(N=C2Cl)C(F)(F)F |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)N=C(N=C2Cl)C(F)(F)F |
Synonyme |
QUINAZOLINE, 4,7-DICHLORO-2-(TRIFLUOROMETHYL)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




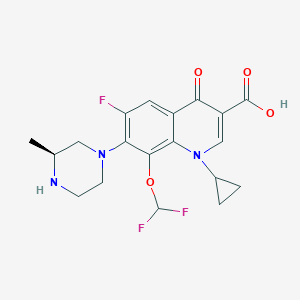

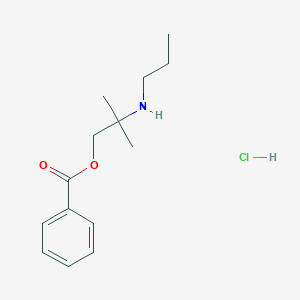

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)


